Magnoflorine Iodide Exhibits 2.4-Fold Lower IC50 than Palmatine for α-Glucosidase Inhibition
Magnoflorine iodide demonstrates superior α-glucosidase inhibitory activity compared to the structurally related alkaloid palmatine. In a direct comparative study using sucrase as a substrate, magnoflorine exhibited an IC50 value of 9.8 μg/mL, which is 2.4-fold more potent than palmatine's IC50 of 23.46 μg/mL [1]. This difference was even more pronounced when maltase was used as the substrate, where magnoflorine's IC50 was 7.6 μg/mL compared to palmatine's 38.42 μg/mL, representing a 5.1-fold improvement in potency [1].
| Evidence Dimension | α-Glucosidase Inhibition (IC50, μg/mL) |
|---|---|
| Target Compound Data | IC50 = 9.8 μg/mL (sucrase); 7.6 μg/mL (maltase) |
| Comparator Or Baseline | Palmatine: IC50 = 23.46 μg/mL (sucrase); 38.42 μg/mL (maltase) |
| Quantified Difference | 2.4-fold lower IC50 (sucrase); 5.1-fold lower IC50 (maltase) |
| Conditions | In vitro enzyme inhibition assay using sucrase and maltase as substrates |
Why This Matters
This quantifiable potency advantage makes magnoflorine iodide the preferred compound for researchers investigating α-glucosidase as a therapeutic target for type 2 diabetes or postprandial hyperglycemia.
- [1] Patel MB, Mishra S. Magnoflorine from Tinospora cordifolia stem inhibits α-glucosidase and is antiglycemic in rats. Journal of Functional Foods. 2011;3(4):291-297. View Source
